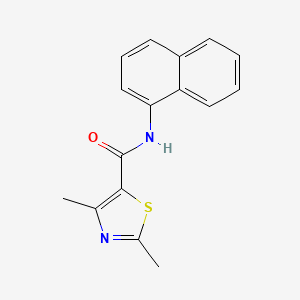

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

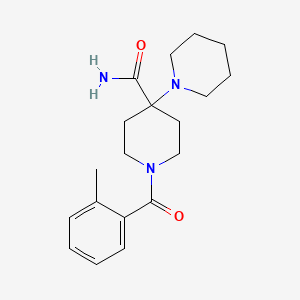

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, also known as ITD-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/beta-catenin signaling pathway, which plays an important role in cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

Development of Anticonvulsants

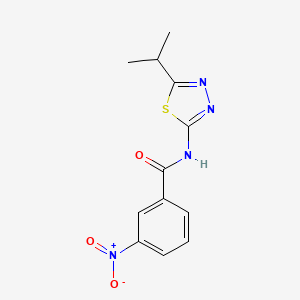

One significant application is in the development of anticonvulsants. A study by Sych et al. (2018) focused on the synthesis of a derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity. This compound was compared to the classic drug 'Depakin' and showed promising results, leading to further preclinical studies.

Physico-Chemical Properties

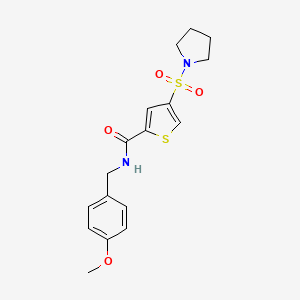

The physico-chemical properties of these compounds are also of interest. Ol’khovich et al. (2017) in their study titled "Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution" Ol’khovich et al. (2017) investigated the saturated vapor pressure, solubility, and distribution coefficients of a similar compound. These properties are crucial for understanding the behavior of these compounds in different environments.

Hypoxia-Selective Antitumor Agents

In the field of oncology, these compounds have been explored as potential hypoxia-selective antitumor agents. Palmer et al. (1996) synthesized a series of regioisomers of a related compound and evaluated their cytotoxicity under hypoxic conditions Palmer et al. (1996). This research is significant for developing targeted cancer therapies.

Apoptosis Induction in Tumor Cells

Thiazolides, a class of compounds that includes derivatives of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, have been studied for their ability to induce apoptosis in tumor cells. Brockmann et al. (2014) focused on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells Brockmann et al. (2014).

Positron Emission Tomography Ligands

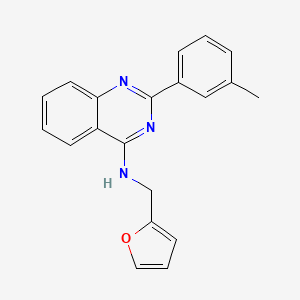

Another application is in the development of positron emission tomography (PET) ligands. Yamasaki et al. (2011) worked on synthesizing and evaluating a new PET ligand for imaging metabotropic glutamate receptor subtype 1 Yamasaki et al. (2011).

Hydrolysis and Soil Metabolism Studies

The hydrolysis and soil metabolism of these compounds have also been investigated. Rouchaud et al. (2010) studied the hydrolysis of a benzoylamide derivative, leading to the formation of unexpected products Rouchaud et al. (2010).

Inhibition of Nitric Oxide Synthase

These compounds have been studied for their inhibitory activities against nitric oxide synthase, which is significant for treating various inflammatory diseases. Arias et al. (2018) developed pyrazoline and thiadiazoline heterocycles and reported their activities against different isoforms of nitric oxide synthase Arias et al. (2018).

Anti-Leishmanial Activity

In the realm of infectious diseases, these compounds have shown potential as anti-leishmanial agents. Tahghighi et al. (2012) synthesized a novel series of 1,3,4-thiadiazol-2-amines and evaluated their in vitro anti-leishmanial activity Tahghighi et al. (2012).

Kinesin Spindle Protein Inhibitors

In cancer therapy, derivatives of this compound have been explored as kinesin spindle protein inhibitors. Theoclitou et al. (2011) identified a compound that exhibited biochemical potency and suitable pharmaceutical properties for cancer treatment Theoclitou et al. (2011).

Propriétés

IUPAC Name |

3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-7(2)11-14-15-12(20-11)13-10(17)8-4-3-5-9(6-8)16(18)19/h3-7H,1-2H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHJRGOHVYWUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)